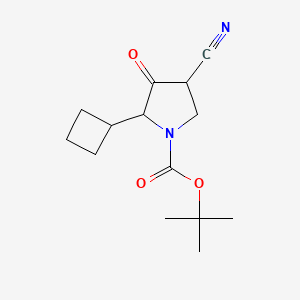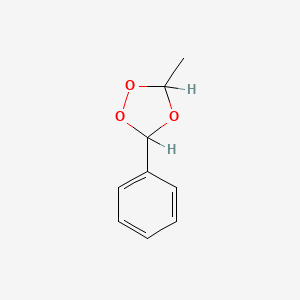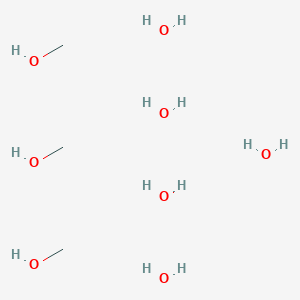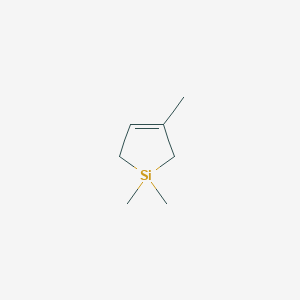![molecular formula C19H21NO3 B14171103 [2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate CAS No. 848597-59-1](/img/structure/B14171103.png)
[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a 3,4-dimethylbenzoate moiety and a 2-oxo-2-(1-phenylethylamino)ethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate typically involves the reaction of 3,4-dimethylbenzoic acid with 2-oxo-2-(1-phenylethylamino)ethanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses.
類似化合物との比較
Similar Compounds
- [2-Oxo-2-(1-phenylethylamino)ethyl] benzenecarbothioate
- [2-Oxo-2-(1-phenylethylamino)ethyl] 2-thiophenecarboxylate
- [2-Oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Uniqueness
Compared to similar compounds, [2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate is unique due to its specific substitution pattern on the aromatic ring, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
特性
CAS番号 |
848597-59-1 |
|---|---|
分子式 |
C19H21NO3 |
分子量 |
311.4 g/mol |
IUPAC名 |
[2-oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate |
InChI |
InChI=1S/C19H21NO3/c1-13-9-10-17(11-14(13)2)19(22)23-12-18(21)20-15(3)16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,20,21) |
InChIキー |
BKHGRJJMLFTCQM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)NC(C)C2=CC=CC=C2)C |
溶解性 |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-chlorophenyl)-5-(2-hydroxyethylamino)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171021.png)


![2,5-Dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]benzenesulfonamide](/img/structure/B14171034.png)
![4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile](/img/structure/B14171037.png)

![3H-[1]benzothiolo[3,2-e]indole-1,2-dione](/img/structure/B14171050.png)

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)

![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)


